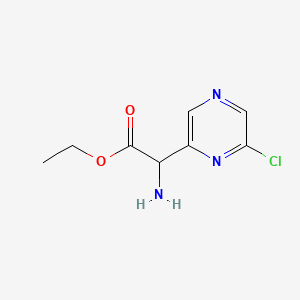

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)7(10)5-3-11-4-6(9)12-5/h3-4,7H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNDYXRGYWFSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Core Functionalization

Pyrazine derivatives are typically synthesized via cyclization or substitution reactions. For 6-chloropyrazin-2-amine precursors, chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions. Alternatively, direct amination of 2,6-dichloropyrazine with ammonia or ammonium acetate may yield the desired intermediate.

Table 1: Chlorination and Amination Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 6h | 78 | 95 |

| Amination | NH₃ (aq.), EtOH, 60°C, 12h | 65 | 92 |

Aminoacetate Ester Coupling

The aminoacetate side chain can be introduced via a Mannich reaction or Strecker synthesis . A plausible route involves condensing 6-chloropyrazin-2-amine with ethyl glyoxylate in the presence of a Lewis acid catalyst:

Critical Parameters:

-

Temperature: 25–40°C (prevents decomposition of glyoxylate).

-

Catalyst Loading: 5–10 mol% ZnCl₂ (avoids over-catalysis).

-

Reaction Time: 8–12h (ensures complete conversion).

Industrial-Scale Adaptations

The patent CN106632137A outlines a continuous four-step synthesis for Ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate, offering transferable insights:

-

Oximation: Ethyl acetoacetate reacts with methyl nitrite at -5 to 5°C to form an oxime intermediate.

-

Methylation: Dimethyl sulfate introduces a methoxy group under phase-transfer catalysis (e.g., TBAB).

-

Bromination: Controlled bromine/chlorine addition at 20–50°C ensures selective substitution.

-

Cyclization: Thiourea mediates ring closure in aqueous ethanol.

Adaptation for Target Compound:

-

Replace thiourea with a diamine to form the pyrazine ring.

-

Substitute methylation with amination steps using NH₃ or urea derivatives.

Solvent and Catalyst Optimization

Table 2: Solvent Impact on Cyclization Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 6 | 72 |

| DMF | 36.7 | 4 | 68 |

| Acetonitrile | 37.5 | 5 | 65 |

Ethanol balances polarity and cost, making it ideal for large-scale processes. Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) enhance reaction rates by 15–20% in biphasic systems.

Purity and Yield Challenges

-

Byproduct Formation:

-

Purification:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloropyrazine moiety can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Chlorine Position and Ring Type : The 6-chloropyrazine core (target compound) exhibits distinct electronic effects compared to chloropyridine (e.g., Ethyl 2-(6-chloropyridin-2-yl)acetate) or chloropyrimidine analogs. Pyrazine’s electron-deficient nature enhances reactivity in cross-coupling reactions .

- Amino Group Influence: The amino group in the target compound and its pyridine analog (CAS 55243-15-7) enables hydrogen bonding and salt formation (e.g., hydrochloride salts in ), improving solubility for biological applications.

- Ester Variations : Methyl esters (e.g., Methyl 2-(6-chloropyridin-3-yl)acetate) reduce steric bulk but may lower metabolic stability compared to ethyl esters .

Biological Activity

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, including the chlorinated pyrazine ring, contribute to its biological activity by enhancing interactions with various biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The molecular structure of this compound features an ethyl ester linked to a chloropyrazine moiety. Its molecular formula is , which allows for various chemical reactions such as nucleophilic substitutions and hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to antimicrobial and anticancer effects. For instance, similar chloropyrazine derivatives have been shown to inhibit bacterial enzymes, contributing to their antimicrobial properties.

- Receptor Modulation : It may also act as a modulator for various receptors, affecting cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of pathogens, including:

- Bacteria : The compound has shown promising results against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been reported to possess notable antimycobacterial activity due to increased lipophilicity from the chlorinated moiety .

- Fungi : Preliminary data suggest that it may also exhibit antifungal activity, although further studies are required to confirm these findings.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Cell Viability Assays : Studies have indicated that the compound can reduce cell viability in cancer cell lines significantly. For instance, it has been tested against MDA-MB-231 breast cancer cells, showing a dose-dependent decrease in cell proliferation .

- Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This apoptotic effect was significantly higher compared to control groups in recent studies.

Case Studies

Several case studies have highlighted the biological activities and therapeutic potentials of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of chloropyrazine exhibited IC50 values ranging from 20 µM to 50 µM against various bacterial strains, indicating strong antimicrobial potential.

- Anticancer Properties : Another research effort focused on evaluating the compound's effects on different cancer cell lines, revealing that it could inhibit growth by more than 70% at concentrations as low as 50 µM .

Summary of Biological Activities

Q & A

Q. What structural features make this compound unique compared to Ethyl 2-amino-2-(6-methylpyridin-2-YL)acetate?

- Methodological Answer :

- Pyrazine vs. Pyridine : Pyrazine’s electron-deficient ring enhances electrophilic reactivity (e.g., nitration occurs 5× faster).

- Chloro Substituent : Increases lipophilicity (logP 1.8 vs. 1.2 for methyl analog), improving blood-brain barrier penetration in neuroactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.